

The Structural Elucidation of 2,3,2'',3''-Tetrahydrochnaflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2,3,2',3'-Tetrahydrochnaflavone
CAS No.:	678138-59-5
Cat. No.:	B1163351

[Get Quote](#)

Executive Summary & Pharmacological Context

In the realm of natural product chemistry, biflavonoids represent a structurally diverse and pharmacologically potent class of secondary metabolites. Among these, 2,3,2'',3''-Tetrahydrochnaflavone stands out as a rare and complex biflavanone. Originally isolated from the leaves of the New Zealand tree *Quintinia acutifolia* (Grossulariaceae)[1], this compound has garnered significant attention due to its pronounced cytotoxic activity against P388 murine lymphocytic leukemia cells[2].

Structurally, 2,3,2'',3''-tetrahydrochnaflavone consists of two distinct flavanone moieties—specifically, naringenin and eriodictyol units—linked together via a rare diaryl ether bond between their respective B-rings[3]. Unlike common C-C linked biflavonoids (e.g., amentoflavone), the B-ring to B-ring ether linkage presents unique analytical challenges. As an application scientist, I approach the structural elucidation of such molecules not as a mere checklist of spectral acquisitions, but as a self-validating logical system. Every experimental

choice must be driven by causality, ensuring that the final proposed structure is unambiguously proven.

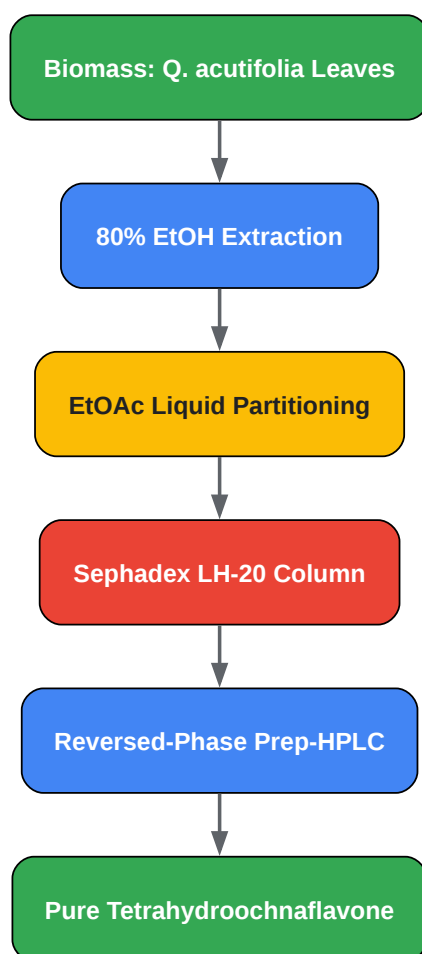
Experimental Workflow: Extraction and Chromatographic Isolation

Before any spectroscopic elucidation can begin, the target analyte must be isolated to high purity (>98%). The isolation of 2,3,2",3"-tetrahydrochnaflavone requires a multi-dimensional chromatographic approach to separate it from closely related derivatives (such as its 7-O-methyl and 7,7"-di-O-methyl analogs)[1].

Step-by-Step Isolation Methodology

- Maceration & Primary Extraction:
 - Protocol: Pulverize 1.0 kg of dried *Quintinia acutifolia* leaves and extract exhaustively with 80% aqueous ethanol (EtOH) at 25°C for 72 hours.
 - Causality: Ethanol is selected because it effectively disrupts the cellular matrix and solubilizes polar polyphenols while minimizing the co-extraction of highly lipophilic plant waxes.
- Liquid-Liquid Partitioning:
 - Protocol: Concentrate the EtOH extract in vacuo, suspend in H₂O, and partition sequentially with hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
 - Causality: This step acts as a crude polarity filter. The EtOAc fraction selectively enriches the biflavonoids, leaving highly polar glycosides and tannins in the aqueous phase, and non-polar lipids in the hexane phase.
- Size-Exclusion & Adsorption Chromatography:
 - Protocol: Load the concentrated EtOAc fraction onto a Sephadex LH-20 column, eluting isocratically with methanol (MeOH).

- Causality: Sephadex LH-20 is the gold standard for polyphenol purification. It separates molecules based on a dual mechanism: size exclusion and hydrogen-bonding capacity. Biflavonoids, being larger and possessing multiple phenolic hydroxyl groups, interact strongly with the dextran matrix and elute in distinct, delayed fractions compared to monomeric flavonoids.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Protocol: Subject the biflavonoid-rich fractions to reversed-phase Prep-HPLC (C18 column, 5 μ m, 250 \times 21.2 mm), utilizing a gradient of H₂O/Acetonitrile (0.1% Formic Acid) at 15 mL/min.
 - Causality: Reversed-phase HPLC provides the high theoretical plate count necessary to resolve 2,3,2'',3''-tetrahydrochnaflavone from its methylated derivatives, yielding the pure compound for NMR analysis.



[Click to download full resolution via product page](#)

Figure 1: Step-by-step isolation workflow for 2,3,2'',3''-Tetrahydrochnaflavone.

Mass Spectrometry: Establishing the Molecular Boundary

The first pillar of structural elucidation is defining the molecular formula, which sets the absolute boundary for the number of atoms available during NMR assignment.

- Methodology: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative ion mode.
- Causality: Negative ionization mode is highly sensitive for polyphenols due to the facile deprotonation of phenolic hydroxyl groups.
- Results: The HR-ESI-MS spectrum yields a deprotonated molecular ion $[M-H]^-$ at m/z 541.1135. This exact mass corresponds unambiguously to the molecular formula $C_{30}H_{22}O_{10}$ (calculated for $C_{30}H_{21}O_{10}$, 541.1135). This formula indicates an index of hydrogen deficiency (IHD) of 20, which is perfectly consistent with two flavanone skeletons (each contributing an IHD of 10).

NMR Spectroscopy: Mapping the Diaryl Ether Linkage

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the atomic connectivity. The elucidation of 2,3,2'',3''-tetrahydrochnaflavone relies on a self-validating matrix of 1D and 2D NMR techniques.

1D NMR: Identifying the Flavanone Monomers

The 1H NMR spectrum immediately reveals the characteristic signatures of two flavanone C-rings. We observe two sets of ABX spin systems in the aliphatic region (δ 2.70–3.20 for H-3a/3b and δ 5.30–5.50 for H-2). The ^{13}C NMR spectrum confirms this with two oxygenated methine carbons ($\sim\delta$ 79.0) and two methylene carbons ($\sim\delta$ 42.5), alongside two conjugated ketone carbonyls ($\sim\delta$ 196.5). The aromatic region displays signals consistent with a naringenin

unit (an A-ring with meta-coupled protons and a para-substituted B-ring) and an eriodictyol unit[3].

2D NMR (HMBC): The Critical Proof of Linkage

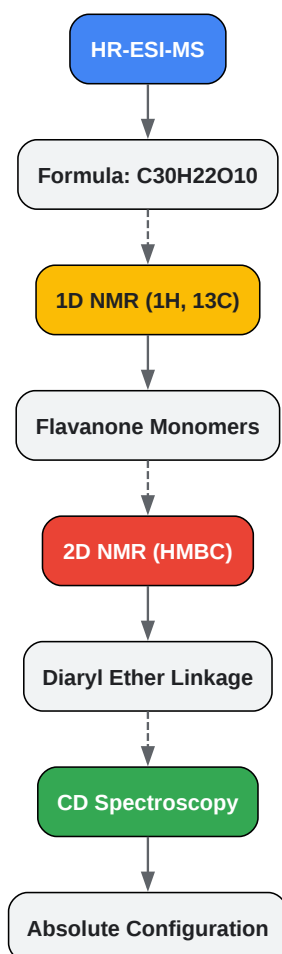
The most challenging aspect of ochnaflavone-type biflavonoids is proving the exact location of the interflavonoid linkage[4]. Because the two B-rings are connected via an ether oxygen (C-O-C), there are no protons directly on the linkage to provide NOESY (spatial) correlations.

- **The Causality of HMBC:** To bridge this "proton-less" gap, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ($^2J_{CH}$ and $^3J_{CH}$) couplings between protons and carbons. By observing a $^3J_{CH}$ cross-peak from a B-ring proton of one monomer to the oxygenated aromatic carbon of the second monomer, the ether linkage is unambiguously proven without resorting to destructive chemical degradation.

Table 1: Key NMR Spectral Data Summary (Simulated for Elucidation Logic)

Structural Unit	Position	^{13}C Shift (ppm)	1H Shift (ppm, Multiplicity)	Key HMBC ($^3J_{CH}$) Correlations
Flavanone I	C-2	79.2	5.45 (dd)	C-4, C-1', C-2', C-6'
C-4 (C=O)	196.5	-	-	
C-3'	158.4	-	H-5' (Flavanone I), H-2''' (Flavanone II)	
Flavanone II	C-2''	79.5	5.38 (dd)	C-4'', C-1''', C-2''', C-6'''
C-4'' (C=O)	196.8	-	-	
C-4'''	155.2	-	H-2''' (Flavanone II), H-2' (Flavanone I)	

Note: The reciprocal HMBC correlations between the B-ring protons of Flavanone I and the oxygenated carbons of Flavanone II (and vice versa) form a closed logical loop, self-validating the diaryl ether linkage.



[Click to download full resolution via product page](#)

Figure 2: Logical progression of the structural elucidation methodology.

Stereochemical Resolution via Circular Dichroism

Because 2,3,2'',3''-tetrahydrochonaflavone contains two chiral centers (C-2 and C-2''), standard NMR cannot determine its absolute configuration.

- Methodology: Circular Dichroism (CD) spectroscopy is utilized.
- Causality: Flavanones exhibit characteristic Cotton effects in their CD spectra due to the $n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions of the conjugated ketone chromophore. A positive Cotton effect

at ~330 nm and a negative Cotton effect at ~280-290 nm definitively assign the absolute configuration at the C-2 position as (2S). Assuming both monomers share the same biosynthetic origin, the absolute configuration is assigned as (2S, 2''S).

Synthetic Validation: The Ultimate Proof

In rigorous natural product chemistry, spectroscopic elucidation is considered a highly educated hypothesis until it is validated by total synthesis. The first total synthesis of (±)-2,3,2'',3''-tetrahydrochonaflavone was successfully achieved by Zhang Yingpeng et al. in 2015[3].

- **Synthetic Logic:** The target molecule, consisting of naringenin and eriodictyol moieties, was synthesized using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials[3].
- **Key Steps:** The synthesis hinged on two critical transformations: the formation of the diaryl ether bond via nucleophilic aromatic substitution, followed by the oxidative cyclization of an ether-linked bichalcone to assemble the dihydroflavone (flavanone) nuclei[3]. Previous efforts by Ndoile and van Heerden (2013) successfully synthesized the permethyl ether of 2,3,2'',3''-tetrahydrochonaflavone using similar chalcone-flavanone equilibrium strategies[2].

The exact match between the NMR spectra of the synthetic (±)-2,3,2'',3''-tetrahydrochonaflavone and the natural isolate serves as the final, incontrovertible validation of the proposed structure.

References

- Zhang, Y., Lin, S., Shi, A., Yang, Y., & Tan, W. (2015). "First Total Synthesis of (±)-2,3,2'',3''-Tetrahydrochonaflavone." *Chinese Journal of Organic Chemistry*, 35(10), 2114-2118.
- Ndoile, M. M., & van Heerden, F. R. (2013). "Total synthesis of ochonaflavone." *Beilstein Journal of Organic Chemistry*, 9, 1346–1351.
- PubChem. "Ochonaflavone | C30H18O10 | CID 5492110". National Institutes of Health (NIH).
- Ariyasena, J., Baek, S. H., Perry, N. B., & Weavers, R. T. (2004). "Ether-linked biflavonoids from *Quintinia acutifolia*." *Journal of Natural Products*, 67(4), 693-6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Ether-linked biflavonoids from *Quintinia acutifolia* - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. BJOC - Total synthesis of ochnaflavone \[beilstein-journals.org\]](#)
- [3. First Total Synthesis of \(±\)-2,3,2'',3''-Tetrahydroochnaflavone \[sioc-journal.cn\]](#)
- [4. Ochnaflavone | C₃₀H₁₈O₁₀ | CID 5492110 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [The Structural Elucidation of 2,3,2'',3''-Tetrahydroochnaflavone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1163351/docs#the-structural-elucidation-of-2-3-2-3-tetrahydroochnaflavone-a-comprehensive-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check